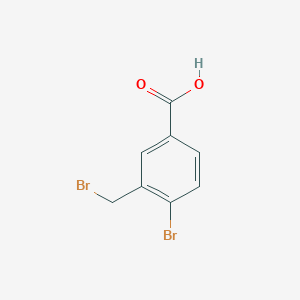

4-Bromo-3-(bromomethyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-3-(bromomethyl)benzoic acid acts as an intermediate in the synthesis of eprosartan, which is used as an antihypertensive agent . It is also used in the preparation of 5,10,15,20-tetra (m-hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer .

Synthesis Analysis

The synthesis of 4-Bromo-3-(bromomethyl)benzoic acid involves the use of Methylmethylbenzoic acid and benzoyl peroxide (BPO) dissolved in dichloromethane. The mixture is heated to reflux, and NBS is added in portions. After cooling to room temperature, the reaction is quenched with water, extracted with dichloromethane, washed with water, washed with saturated NaCl, and dried over anhydrous Na2SO4 .Molecular Structure Analysis

The molecular formula of 4-Bromo-3-(bromomethyl)benzoic acid is C8H6Br2O2 . Its average mass is 215.044 Da, and its monoisotopic mass is 213.962936 Da .Chemical Reactions Analysis

4-Bromo-3-(bromomethyl)benzoic acid is used in the chemical modification of 5,10,15,20-tetra(m-hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer . It is also used in the synthesis of 4-(5-arylidene-2,4-dioxothiazolidin-3-yl)methylbenzoic acids .Aplicaciones Científicas De Investigación

Chemical Synthesis and Intermediates

4-Bromo-3-(bromomethyl)benzoic acid serves as an essential intermediate in the synthesis of other compounds. Notably, it plays a crucial role in the production of eprosartan , an antihypertensive agent. Researchers use this compound as a building block to create more complex molecules with specific pharmacological properties .

Photosensitizers in Photodynamic Therapy (PDT)

Photodynamic therapy (PDT) is a promising approach for treating cancer and other diseases. In PDT, photosensitizers absorb light and generate reactive oxygen species, leading to localized cell damage. 4-Bromo-3-(bromomethyl)benzoic acid contributes to the synthesis of 5,10,15,20-tetra(m-hydroxyphenyl)chlorin (temoporfin) , a second-generation photosensitizer. Researchers modify temoporfin using this compound, resulting in improved properties for targeted cancer therapy .

Functionalization of Nanoparticles

Researchers have functionalized nanoparticles for various applications, including drug delivery and imaging. In one study, LiYF4:Tm(3+)/Yb(3+) upconverting nanoparticles (UCNPs) were modified using 4-(bromomethyl)benzoic acid . This modification induced a bathochromic shift in the absorption peak of the second-generation photosensitizer m-THPC (5,10,15,20-tetra(m-hydroxyphenyl)chlorin) , enhancing its performance in photodynamic therapy .

Mecanismo De Acción

Target of Action

Safety data sheets suggest that it may have an impact on the respiratory system .

Mode of Action

It’s known that benzylic halides, such as this compound, typically react via nucleophilic substitution pathways . The bromine atoms attached to the carbon in the benzylic position make it susceptible to reactions with nucleophiles.

Biochemical Pathways

It has been used in the chemical modification of 5,10,15,20-tetra (m -hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer . This suggests that it may play a role in photosensitization pathways.

Pharmacokinetics

Its lipophilicity and water solubility, key factors influencing bioavailability, are mentioned in some resources .

Result of Action

It has been used in the synthesis of certain compounds, indicating its potential role in chemical reactions .

Action Environment

The action of 4-Bromo-3-(bromomethyl)benzoic acid can be influenced by various environmental factors. For instance, dust formation should be avoided, and adequate ventilation should be ensured during its handling . These precautions suggest that the compound’s action, efficacy, and stability may be affected by factors such as air quality and temperature.

Safety and Hazards

4-Bromo-3-(bromomethyl)benzoic acid is considered hazardous. It may cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this substance. It should be used only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

4-bromo-3-(bromomethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANWDOQGUBOGDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)CBr)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-(bromomethyl)benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2843549.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2843552.png)

![N-(3,4-dimethylphenyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2843553.png)

![Propyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2843556.png)

![Tert-butyl N-[3-amino-5-(trifluoromethyl)thiophen-2-yl]-N-methylcarbamate](/img/structure/B2843557.png)

![4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2843558.png)

![Ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2843566.png)

![3-(4-Chlorophenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2843569.png)